molecular formula C11H16O2 B1609146 Myrtenyl formate CAS No. 72928-52-0

Myrtenyl formate

Cat. No. B1609146
CAS RN: 72928-52-0
M. Wt: 180.24 g/mol
InChI Key: QHPJGDWWLWJMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Myrtenyl formate, also known as fema 3405, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (+)-Myrtenyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+)-myrtenyl formate is primarily located in the membrane (predicted from logP) and cytoplasm (+)-Myrtenyl formate is an oily, pine, and woody tasting compound that can be found in herbs and spices. This makes (+)-myrtenyl formate a potential biomarker for the consumption of this food product.

Scientific Research Applications

Genotoxic Potential in Flavorings

Myrtenyl formate has been evaluated for its genotoxic potential as part of a group of flavoring substances. In a study, the EFSA Panel on Food Contact Materials, Enzymes, Flavourings, and Processing Aids assessed the genotoxic potential of myrtenyl formate and related compounds. The study concluded that there is a potential safety concern for the use of myrtenyl formate as a flavoring substance due to genotoxic effects observed in a related compound, indicating a need for careful consideration in its application in flavorings (Flavourings, 2015).

Anticancer Therapy Potential

Another significant area of research is the potential application of myrtenyl formate derivatives in anticancer therapy. A study by Concepcion et al. (2020) synthesized and evaluated novel Myrtenyl grafted pseudo-peptides for their cytotoxic activity against various cancer cell lines. The research showed that some derivatives demonstrated significant cytotoxicity, suggesting the potential of myrtenyl formate derivatives as anticancer agents (Concepcion et al., 2020).

Polymerization and Biocidal Properties

Additionally, research has explored the use of myrtenol, a related compound of myrtenyl formate, in polymerization. Lepoittevin et al. (2011) investigated the radical polymerization of myrtenyl methacrylate, derived from myrtenol, for its biocidal properties. This research indicates potential applications of myrtenyl formate in the development of polymers with antibacterial properties (Lepoittevin et al., 2011).

properties

CAS RN

72928-52-0

Product Name

Myrtenyl formate

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl formate

InChI

InChI=1S/C11H16O2/c1-11(2)9-4-3-8(6-13-7-12)10(11)5-9/h3,7,9-10H,4-6H2,1-2H3

InChI Key

QHPJGDWWLWJMPM-UHFFFAOYSA-N

SMILES

CC1(C2CC=C(C1C2)COC=O)C

Canonical SMILES

CC1(C2CC=C(C1C2)COC=O)C

density

d20 1.01
1.004-1.010 (20°)

Other CAS RN

72928-52-0

physical_description

Almost colourless liquid;  powerful woody pine note with an oily undertone of the linseed type

solubility

Insoluble in water;  soluble in organic solvents and oils
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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